5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Description
5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C24H17ClF4N2O3 |
|---|---|
Molecular Weight |
492.8 g/mol |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C24H17ClF4N2O3/c1-33-20-8-3-2-5-15(20)21-22(30-31-23(21)24(27,28)29)14-10-9-13(11-19(14)32)34-12-16-17(25)6-4-7-18(16)26/h2-11,32H,12H2,1H3,(H,30,31) |
InChI Key |
LFBGIZXOYVBGTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(NN=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, including the formation of the core phenol structure, the introduction of the pyrazolyl group, and the attachment of the chlorofluorobenzyl and methoxyphenyl groups. Common synthetic methods include:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the phenol and the pyrazolyl group.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to quinones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chloro-6-fluorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
- 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]aniline
Uniqueness
What sets 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Biological Activity
The compound 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a multifaceted structure with several functional groups that may influence its biological activity. The key components include:
- Chloro and Fluoro Substituents : These halogen atoms can enhance lipophilicity and affect the binding affinity to biological targets.
- Pyrazole Ring : Known for its role in various pharmacological activities, including anti-inflammatory and anticancer properties.
- Phenolic Group : Often associated with antioxidant activity.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that the introduction of trifluoromethyl groups enhances the cytotoxicity against cancer cells by disrupting cellular signaling pathways involved in growth and survival .
Anti-inflammatory Effects
The compound's potential as a COX-II inhibitor has been highlighted in recent studies. COX-II is an enzyme involved in the inflammatory process, and selective inhibition can lead to reduced inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs. In vitro assays revealed that compounds structurally related to the target compound exhibited IC50 values in the low micromolar range against COX-II, suggesting significant anti-inflammatory potential .
Antiviral Activity
The presence of chloro and fluoro substituents has been linked to enhanced antiviral activity, particularly against HIV-1. Compounds similar to the target have shown picomolar activity against wild-type HIV-1 and demonstrated efficacy against clinically relevant mutants . The mechanism appears to involve inhibition of reverse transcriptase, a crucial enzyme for viral replication.
Study 1: Anticancer Efficacy
In a study investigating the anticancer effects of pyrazole derivatives, a related compound exhibited an IC50 of 0.5 μM against breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Study 2: Anti-inflammatory Mechanism
Another study assessed the anti-inflammatory properties of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The compounds demonstrated a significant reduction in paw swelling compared to control groups, indicating effective anti-inflammatory action .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | COX-II | 0.52 | Selective inhibition |
| Compound B | HIV-1 | 0.001 | Reverse transcriptase inhibition |
| Compound C | Cancer | 0.5 | Apoptosis induction |
Table 2: Structural Features and Corresponding Activities
| Structural Feature | Activity Type | Notes |
|---|---|---|
| Trifluoromethyl Group | Anticancer | Enhances potency |
| Chloro Substituent | Antiviral | Increases binding affinity |
| Phenolic Hydroxyl Group | Antioxidant | Contributes to free radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
